molecular formula C8H6BrClO2 B1376967 2-Bromo-5-chloro-4-methylbenzoic acid CAS No. 1426923-27-4

2-Bromo-5-chloro-4-methylbenzoic acid

Cat. No.: B1376967
CAS No.: 1426923-27-4
M. Wt: 249.49 g/mol
InChI Key: PXQCKTGVABRZLN-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-methylbenzoic acid is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-methylbenzoic acid typically involves the bromination and chlorination of 4-methylbenzoic acid. One common method includes the following steps:

    Bromination: 4-Methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient and safe production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form less oxidized products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of benzoic acid.

    Reduction Products: Reduced forms of the original compound.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

2-Bromo-5-chloro-4-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-chlorobenzoic acid: Similar structure but lacks the methyl group.

    2-Chloro-5-bromobenzoic acid: Similar structure with different positions of bromine and chlorine.

    4-Bromo-2-chlorobenzoic acid: Similar structure with different positions of bromine and chlorine.

Uniqueness

2-Bromo-5-chloro-4-methylbenzoic acid is unique due to the presence of both bromine and chlorine atoms along with a methyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-bromo-5-chloro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQCKTGVABRZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426923-27-4
Record name 2-bromo-5-chloro-4-methylbenzoic acid
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